molecular formula C20H26N2O3 B15024896 N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide

Cat. No.: B15024896
M. Wt: 342.4 g/mol
InChI Key: CJAFWGHVCYSMST-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes a tert-butyl group, a methoxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with tert-butylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is then reacted with chloroacetic acid or its derivatives under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-(2-ethoxy-4-{[(methylamino)methyl]phenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(tert-butyl)-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide: Similar structure but with a hydroxypropyl group.

Uniqueness

N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(4-methoxyanilino)methyl]phenoxy]acetamide

InChI

InChI=1S/C20H26N2O3/c1-20(2,3)22-19(23)14-25-18-9-5-15(6-10-18)13-21-16-7-11-17(24-4)12-8-16/h5-12,21H,13-14H2,1-4H3,(H,22,23)

InChI Key

CJAFWGHVCYSMST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC

Origin of Product

United States

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